
Antiproliferative agent-19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiproliferative agent-19 is a compound known for its ability to inhibit the proliferation of cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment. Antiproliferative agents are crucial in the development of therapies aimed at controlling the growth and spread of malignant cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-19 involves multiple steps, including the formation of key intermediates and the final product. One common synthetic route involves the use of isosteviol derivatives, which are modified at the C-19 position. The reaction conditions typically include the use of solvents such as dichloromethane and reagents like trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
化学反应分析
Types of Reactions
Antiproliferative agent-19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic acid, hydrogen peroxide, and sodium borohydride. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often evaluated for their antiproliferative activity against different cancer cell lines .
科学研究应用
Antiproliferative agent-19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including breast, colorectal, and lung cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes .
作用机制
The mechanism of action of Antiproliferative agent-19 involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis (programmed cell death) by increasing intracellular reactive oxygen species levels and decreasing mitochondrial membrane potential. This leads to the activation of pro-apoptotic proteins like BAX and the inhibition of anti-apoptotic proteins like BCL-2 . Additionally, this compound can arrest the cell cycle in the G1 phase, preventing the proliferation of cancer cells .
相似化合物的比较
Similar Compounds
Similar compounds to Antiproliferative agent-19 include:
Bis-isatin Schiff bases: Known for their antiproliferative activity against cancer cell lines.
Bisbenzazole derivatives: Exhibiting significant antiproliferative activity against various cancer cell lines.
Eugenol derivatives: Modified natural products with potent antiproliferative effects.
Uniqueness
This compound is unique due to its specific modifications at the C-19 position, which enhance its selectivity and potency against cancer cells. Its ability to induce apoptosis and arrest the cell cycle makes it a promising candidate for further development as an anticancer agent .
属性
分子式 |
C26H23NO |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
3-(naphthalen-1-ylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C26H23NO/c28-26-23(17-20-13-8-12-18-9-4-5-14-21(18)20)25(19-10-2-1-3-11-19)22-15-6-7-16-24(22)27-26/h1-5,8-14H,6-7,15-17H2,(H,27,28) |
InChI 键 |
GDVQMPYYXDYNDT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


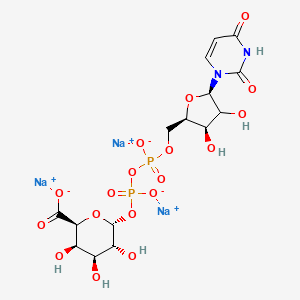
![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)


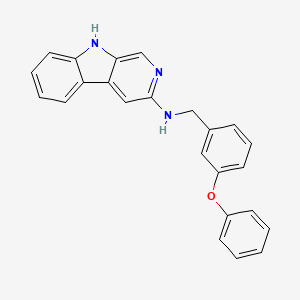

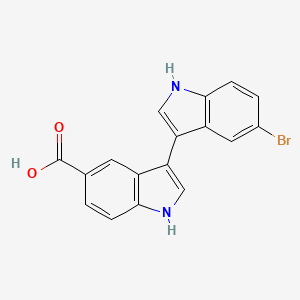
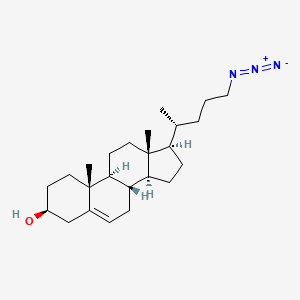
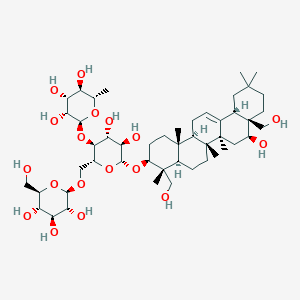
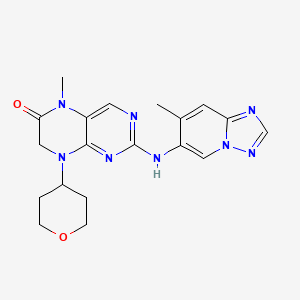
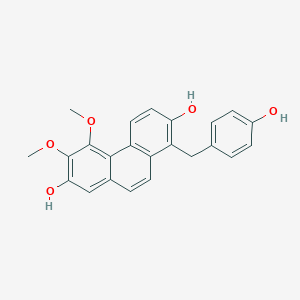
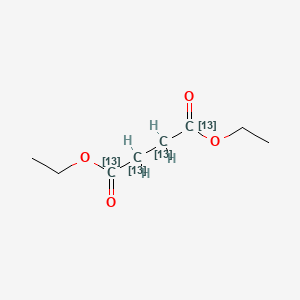
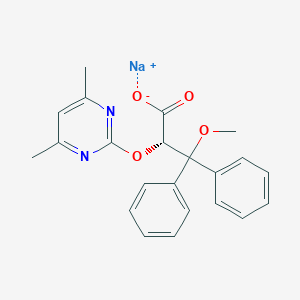
![[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate](/img/structure/B12397208.png)
